molecular formula C17H24BrNO3 B2963138 tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate CAS No. 2288709-83-9

tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate

Cat. No. B2963138
CAS RN: 2288709-83-9
M. Wt: 370.287
InChI Key: QBUAVFZPYDSVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate” is a compound that is structurally similar to compounds used as intermediates in the manufacture of fentanyl and various related derivatives .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate” is represented by the formula C17H24BrNO3 . The InChI code for this compound is 1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-21-15-7-5-4-6-14(15)18/h4-7,13H,8-12H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate” include a predicted boiling point of 331.5±37.0 °C and a predicted density of 1.294±0.06 g/cm3 . The compound has a molecular weight of 370.29 .

Scientific Research Applications

Future Directions

The future directions for “tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate” could involve its use as an intermediate in the synthesis of potent opioid analgesics such as fentanyl . Additionally, similar compounds have been used as semi-flexible linkers in PROTAC development for targeted protein degradation .

properties

IUPAC Name

tert-butyl 4-[(2-bromophenoxy)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-21-15-7-5-4-6-14(15)18/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUAVFZPYDSVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.